molecular formula C21H27N3O2 B11014143 1-(4-phenylpiperazin-1-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone

1-(4-phenylpiperazin-1-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone

Cat. No.: B11014143
M. Wt: 353.5 g/mol
InChI Key: BFVFJRKRCNCTJO-UHFFFAOYSA-N
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Description

1-(4-phenylpiperazin-1-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone is a complex organic compound that features a piperazine ring, a phenyl group, a pyrrole ring, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-phenylpiperazin-1-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.

    Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Pyrrole Ring: The pyrrole ring is synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is formed through the cyclization of a 1,5-diol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-phenylpiperazin-1-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-phenylpiperazin-1-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-phenylpiperazin-1-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors, such as serotonin or dopamine receptors.

    Pathways Involved: It may modulate signaling pathways involved in neurotransmission, leading to changes in neuronal activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-phenylpiperazin-1-yl)-2-(pyrrolidin-1-yl)ethanone
  • 1-(4-phenylpiperazin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone

Uniqueness

1-(4-phenylpiperazin-1-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone is unique due to the presence of both a pyrrole and a tetrahydropyran ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-(4-pyrrol-1-yloxan-4-yl)ethanone

InChI

InChI=1S/C21H27N3O2/c25-20(18-21(8-16-26-17-9-21)24-10-4-5-11-24)23-14-12-22(13-15-23)19-6-2-1-3-7-19/h1-7,10-11H,8-9,12-18H2

InChI Key

BFVFJRKRCNCTJO-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC(=O)N2CCN(CC2)C3=CC=CC=C3)N4C=CC=C4

Origin of Product

United States

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